(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate
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Overview
Description
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester is a complex organic compound with potential applications in various scientific fields. This compound is derived from mandelic acid, which is an aromatic alpha hydroxy acid. Mandelic acid itself is known for its use as a precursor to various drugs .
Preparation Methods
The synthesis of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves several steps. One common method is the esterification of mandelic acid with 1-methyl-3-pyrrolidinyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include an acid catalyst and a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Scientific Research Applications
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester can be compared with other similar compounds such as:
Mandelic acid: A precursor to the ester, known for its use in pharmaceuticals and cosmetics.
Phenylacetic acid: Another aromatic acid with similar chemical properties.
Vanillylmandelic acid: A metabolite of catecholamines, used in medical diagnostics.
These compounds share structural similarities but differ in their specific applications and chemical reactivity, highlighting the uniqueness of alpha-(1-Propynyl)mandelic acid 1-methyl-3-pyrrolidinyl ester in its specific uses and properties.
Properties
CAS No. |
101711-17-5 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenylpent-3-ynoate |
InChI |
InChI=1S/C16H19NO3/c1-3-10-16(19,13-7-5-4-6-8-13)15(18)20-14-9-11-17(2)12-14/h4-8,14,19H,9,11-12H2,1-2H3 |
InChI Key |
MWQQUDKRJVZOJN-UHFFFAOYSA-N |
SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
Canonical SMILES |
CC#CC(C1=CC=CC=C1)(C(=O)OC2CCN(C2)C)O |
Synonyms |
(1-methylpyrrolidin-3-yl) 2-hydroxy-2-phenyl-pent-3-ynoate |
Origin of Product |
United States |
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